Lipophilicity Differentiation: Calculated LogP and LogD7.4 of the 6,7-Dimethyl vs. 5,7-Dimethyl Regioisomer
The target compound (6,7-dimethyl substitution) exhibits a calculated ACD/LogP of 3.11 and a LogD7.4 of 2.75, based on ChemSpider-predicted data . The 5,7-dimethyl regioisomer (CAS 859111-28-7; ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate) is reported with a PubChem-computed XLogP3-AA of approximately 2.9 [1]. The shift of a methyl group from position 6 to position 5 results in a measurable decrease in calculated lipophilicity of roughly 0.2 log units, which corresponds to an approximately 1.6-fold difference in octanol-water partition coefficient. This difference is relevant because even small LogP shifts within the 2–4 range can significantly influence passive membrane diffusion rates and non-specific protein binding in cell-based assays.
| Evidence Dimension | Calculated lipophilicity (LogP/LogD7.4) |
|---|---|
| Target Compound Data | ACD/LogP = 3.11; ACD/LogD7.4 = 2.75 (ChemSpider predicted data) |
| Comparator Or Baseline | 5,7-Dimethyl regioisomer (CAS 859111-28-7): XLogP3-AA ≈ 2.9 (PubChem computed) |
| Quantified Difference | ΔLogP ≈ 0.2 units (~1.6-fold difference in partition coefficient) |
| Conditions | In silico calculated properties using ACD/Labs Percepta (target) and PubChem XLogP3-AA (comparator) |
Why This Matters
For procurement decisions, the difference in lipophilicity between the 6,7- and 5,7-dimethyl regioisomers means these compounds cannot be interchanged in cell-based permeability or protein-binding assays without altering the lipophilicity-dependent component of the experimental outcome.
- [1] PubChem. Ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate. Computed Properties: XLogP3-AA. Accessed 2026. View Source
